2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrimidine ring, which is further connected to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde and urea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 4-fluorophenyl with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it of interest in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound can be used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling and function.
DNA Interaction: Interacting with DNA and affecting gene expression and replication processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(4-(4-bromophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide: Similar structure with a bromine atom instead of fluorine.
2-(4-(4-methylphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide imparts unique electronic properties and reactivity compared to its analogs with different substituents. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)10-5-12(18)16(7-15-10)6-11(14)17/h1-5,7H,6H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNXZFLVLXIMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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